molecular formula C64H44Br2 B14560217 1,1',1'',1''',1'''',1''''',1'''''',1'''''''-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene CAS No. 61794-88-5

1,1',1'',1''',1'''',1''''',1'''''',1'''''''-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene

Cat. No.: B14560217
CAS No.: 61794-88-5
M. Wt: 972.8 g/mol
InChI Key: RTTGCSZXODAHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’,1’‘’‘’‘,1’‘’‘’‘’-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene” is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and bromocyclopenta-diene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’,1’‘’‘’‘,1’‘’‘’‘’-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene” typically involves multi-step organic reactions. The process may start with the preparation of the bromocyclopenta-diene units, followed by their coupling with a phenylenebis precursor. Common reagents used in these reactions include brominating agents, catalysts, and solvents like dichloromethane or toluene. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through purification techniques such as recrystallization or chromatography, and implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

“1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’,1’‘’‘’‘,1’‘’‘’‘’-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromocyclopenta-diene units to cyclopentane derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclopentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, “1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’,1’‘’‘’‘,1’‘’‘’‘’-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene” is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules and materials.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential biological activity. Its structure suggests it could interact with biological macromolecules, making it a candidate for drug development or as a probe in biochemical studies.

Industry

Industrially, this compound could be used in the development of advanced materials, such as polymers or nanomaterials, due to its multiple reactive sites and structural rigidity.

Mechanism of Action

The mechanism of action of “1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’,1’‘’‘’‘,1’‘’‘’‘’-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. In chemical reactions, its multiple reactive sites allow for various transformations, making it a versatile intermediate.

Comparison with Similar Compounds

Similar Compounds

    1,3-Phenylenebis(3-bromocyclopenta-1,4-diene): A simpler analog with fewer benzene rings.

    Octabenzene: A compound with a similar benzene ring structure but lacking the bromocyclopenta-diene units.

Uniqueness

“1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’,1’‘’‘’‘,1’‘’‘’‘’-[1,3-Phenylenebis(3-bromocyclopenta-1,4-diene-5,1,2,3,4-pentayl)]octabenzene” is unique due to its combination of multiple benzene rings and bromocyclopenta-diene units, providing a distinct set of chemical properties and reactivity patterns.

Properties

CAS No.

61794-88-5

Molecular Formula

C64H44Br2

Molecular Weight

972.8 g/mol

IUPAC Name

1,3-bis(3-bromo-2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene

InChI

InChI=1S/C64H44Br2/c65-63(53-40-21-7-22-41-53)59(47-30-13-3-14-31-47)55(45-26-9-1-10-27-45)57(61(63)49-34-17-5-18-35-49)51-38-25-39-52(44-51)58-56(46-28-11-2-12-29-46)60(48-32-15-4-16-33-48)64(66,54-42-23-8-24-43-54)62(58)50-36-19-6-20-37-50/h1-44H

InChI Key

RTTGCSZXODAHOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC(=CC=C3)C4=C(C(C(=C4C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)Br)C8=CC=CC=C8)C9=CC=CC=C9)(C1=CC=CC=C1)Br)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.